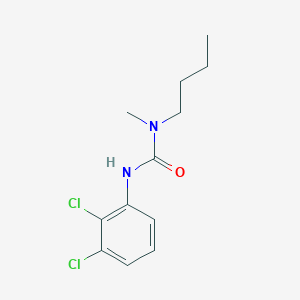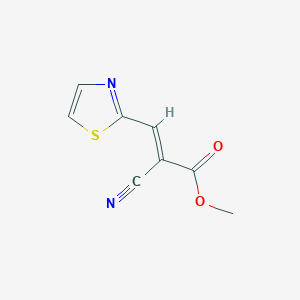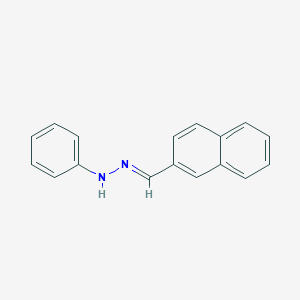
1,1-Dibenzyl-3-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibenzyl-3-(3-nitrophenyl)urea is an organic compound with the molecular formula C21H19N3O3 It is a derivative of urea, where the hydrogen atoms are replaced by benzyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibenzyl-3-(3-nitrophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors for better control of reaction conditions
Purification: Crystallization or chromatography to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibenzyl-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to 50°C.
Substitution: Alkyl halides or aryl halides, sodium hydride or potassium carbonate as base, dimethylformamide as solvent, 60°C to 100°C.
Major Products
Reduction: 1,1-Dibenzyl-3-(3-aminophenyl)urea
Substitution: Various substituted ureas depending on the substituent used
Applications De Recherche Scientifique
1,1-Dibenzyl-3-(3-nitrophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds, including anticancer and antibacterial agents.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzyl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea
- 1,1-Dibenzyl-3-(4-methyl-3-nitrophenyl)urea
Uniqueness
1,1-Dibenzyl-3-(3-nitrophenyl)urea is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
86764-64-9 |
|---|---|
Formule moléculaire |
C21H19N3O3 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C21H19N3O3/c25-21(22-19-12-7-13-20(14-19)24(26)27)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,22,25) |
Clé InChI |
TTXHUJLSUGTFBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)








![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)




